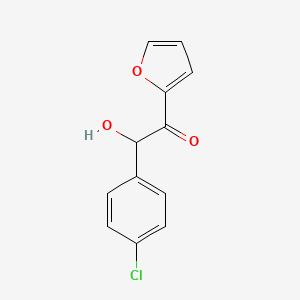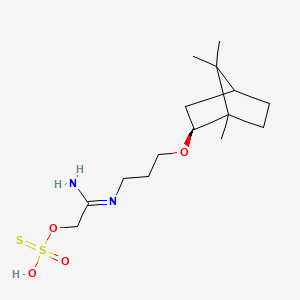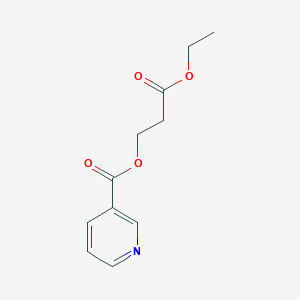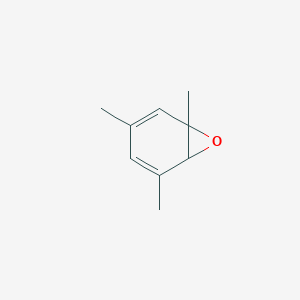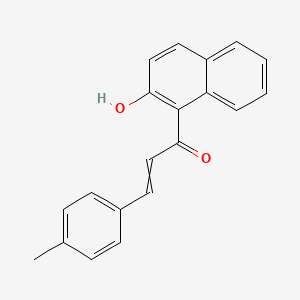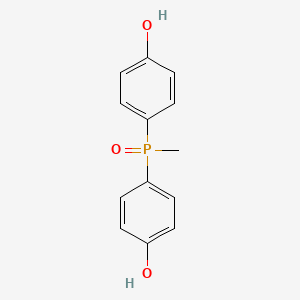
4,4'-(Methylphosphoryl)diphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Methylphosphoryl)diphenol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of two phenol groups connected by a methylphosphoryl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Methylphosphoryl)diphenol typically involves the reaction of phenol with methylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of 4,4’-(Methylphosphoryl)diphenol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
4,4’-(Methylphosphoryl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
科学研究应用
4,4’-(Methylphosphoryl)diphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other industrial materials
作用机制
The mechanism of action of 4,4’-(Methylphosphoryl)diphenol involves its interaction with various molecular targets and pathways. The phenol groups can participate in redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with enzymes and other proteins, potentially modulating their activity .
相似化合物的比较
Similar Compounds
Bisphenol A: Similar in structure but with a propane-2,2-diyl group instead of a methylphosphoryl group.
4,4’-Biphenol: Lacks the methylphosphoryl group and has two phenol groups connected directly by a single bond.
Uniqueness
4,4’-(Methylphosphoryl)diphenol is unique due to the presence of the methylphosphoryl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
属性
CAS 编号 |
50787-60-5 |
|---|---|
分子式 |
C13H13O3P |
分子量 |
248.21 g/mol |
IUPAC 名称 |
4-[(4-hydroxyphenyl)-methylphosphoryl]phenol |
InChI |
InChI=1S/C13H13O3P/c1-17(16,12-6-2-10(14)3-7-12)13-8-4-11(15)5-9-13/h2-9,14-15H,1H3 |
InChI 键 |
ONPFYQQKCRYEFY-UHFFFAOYSA-N |
规范 SMILES |
CP(=O)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Benzyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14666266.png)
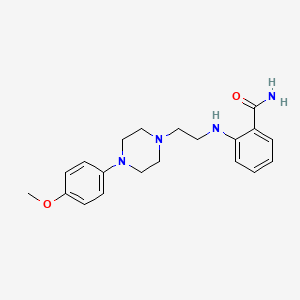
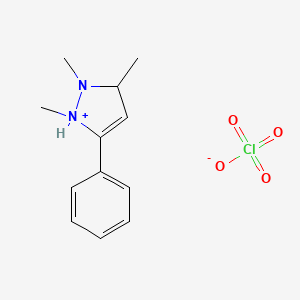
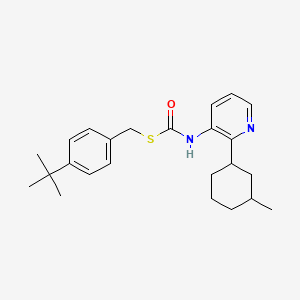
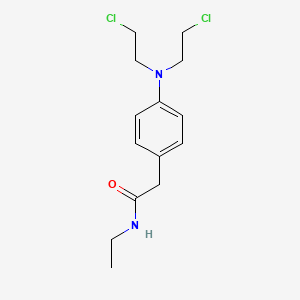

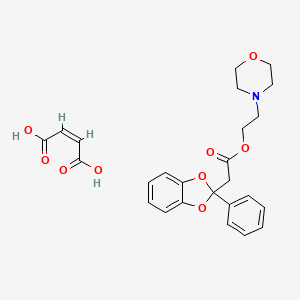
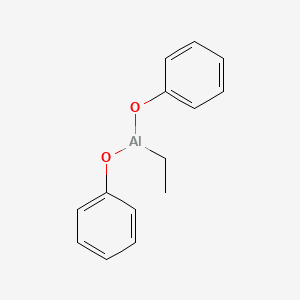
![N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide](/img/structure/B14666314.png)
